molecular formula C13H24O2 B13782276 3,7-Dimethyloct-6-en-2-yl propionate CAS No. 97889-96-8

3,7-Dimethyloct-6-en-2-yl propionate

Cat. No.: B13782276
CAS No.: 97889-96-8
M. Wt: 212.33 g/mol
InChI Key: PVOXDQPDUIZDLB-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-2-yl propionate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant floral and fruity aroma. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized in flavoring applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-en-2-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-2-ol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyloct-6-en-2-yl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dimethyloct-6-en-2-yl propionate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-en-2-yl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral and fruity scent. The compound may also interact with biological membranes and proteins, contributing to its potential antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethyloct-6-en-2-yl propionate is unique due to its specific ester group, which imparts distinct olfactory properties and chemical reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in fragrance, flavor, and research .

Properties

CAS No.

97889-96-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

3,7-dimethyloct-6-en-2-yl propanoate

InChI

InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3

InChI Key

PVOXDQPDUIZDLB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)C(C)CCC=C(C)C

Origin of Product

United States

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